molecular formula C11H12N2O2 B8730356 4-Quinolinamine, 5,8-dimethoxy-

4-Quinolinamine, 5,8-dimethoxy-

Cat. No.: B8730356
M. Wt: 204.22 g/mol
InChI Key: BYYULELXLCZIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Quinolinamine, 5,8-dimethoxy- is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Quinolinamine, 5,8-dimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Quinolinamine, 5,8-dimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5,8-dimethoxyquinolin-4-amine

InChI

InChI=1S/C11H12N2O2/c1-14-8-3-4-9(15-2)11-10(8)7(12)5-6-13-11/h3-6H,1-2H3,(H2,12,13)

InChI Key

BYYULELXLCZIFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=NC2=C(C=C1)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

12 g (45.8 mmol) of triphenylphosphine are added in a single portion to a solution of 8.7 g (37.8 mmol) of 4-azido-5,8-dimethoxyquinoline in a THF/H2O mixture (110 mL/110 mL). The reaction medium is stirred at ambient temperature for 2 hours and then concentrated on a rotary evaporator. The residue is acidified with 200 mL of 1N HCl and extracted with ether (3 times 500 mL). The aqueous phase is then basified with 250 mL of 1N NaOH and re-extracted with CHCl3 (3 times 250 mL). After drying over MgSO4 and evaporating off the solvent on a rotary evaporator, the expected amine is obtained quantitatively in the form of brown powder, which decomposes before melting.
Quantity
12 g
Type
reactant
Reaction Step One
Name
4-azido-5,8-dimethoxyquinoline
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

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